3,3-Diethoxypentane
Description
Structure
2D Structure
Properties
CAS No. |
36749-09-4 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
3,3-diethoxypentane |
InChI |
InChI=1S/C9H20O2/c1-5-9(6-2,10-7-3)11-8-4/h5-8H2,1-4H3 |
InChI Key |
DPEQFGNJQXFWQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(OCC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
3,3-Dimethoxypentane
- Molecular Formula : C₇H₁₆O₂
- Molecular Weight : 132.201 g/mol
- CAS Number : 25636-49-1
- Key Features: A methoxy-substituted analog with 90% purity, used as a reagent in organic synthesis. Applications include use as a solvent or intermediate in specialty chemical synthesis .
1,1-Diethoxypentane
- Molecular Formula : C₉H₂₀O₂
- Molecular Weight : 160.2539 g/mol
- CAS Number : 3658-79-5
- Key Features : A regioisomer of 3,3-diethoxypentane, where both ethoxy groups are attached to the same carbon. This structural difference significantly alters its chemical behavior. It is recognized as a flavoring agent in alcoholic beverages (e.g., rum and wine), with permissible levels up to 10 mg/kg .
3-Ethoxy-3-methylpentane
- Molecular Formula : C₈H₁₈O
- Molecular Weight : 130.231 g/mol
- CAS Number : N/A (ChemSpider ID: 66737967)
- Key Features : An ether analog with a methyl branch, differing in substituent arrangement. Its branched structure may lower boiling points compared to linear-chain analogs like this compound .
3,3-Diethylpentane
- Molecular Formula : C₉H₂₀
- Molecular Weight : 128.25 g/mol
- CAS Number : 1067-20-5
- Key Features: A hydrocarbon lacking oxygen atoms, with a Henry’s Law constant of 4.1×10⁻6, indicating higher volatility than oxygenated analogs. Used primarily as a non-polar solvent .
Physical and Chemical Properties
| Compound | Boiling Point (°C) | Solubility | Key Functional Groups | Stability |
|---|---|---|---|---|
| This compound | Not reported | Low in water | Ketal (two ethoxy) | Acid-labile |
| 3,3-Dimethoxypentane | Not reported | Moderate in organics | Ketal (two methoxy) | Acid-labile |
| 1,1-Diethoxypentane | ~160–180 (est.) | Low in water | Ketal (geminal ethoxy) | Acid-labile |
| 3-Ethoxy-3-methylpentane | ~130–140 (est.) | Insoluble in water | Ether | Stable under mild conditions |
| 3,3-Diethylpentane | ~142–145 | Insoluble in water | Alkane | Highly stable |
- Reactivity Notes: Ketals (this compound, 1,1-Diethoxypentane): Hydrolyze under acidic conditions to regenerate ketones and alcohols. Ethers (3-Ethoxy-3-methylpentane): Cleave under strong acids (e.g., HBr) to form alcohols and alkyl halides .
Preparation Methods
Reaction Mechanism and Thermodynamics
3,3-Diethoxypentane forms via nucleophilic attack of ethanol on the protonated carbonyl group of 3-pentanone, followed by sequential alcohol addition and water elimination. The equilibrium-driven process requires azeotropic water removal to achieve >70% conversion. Kinetic studies demonstrate a second-order dependence on ethanol concentration below 2 M, transitioning to pseudo-first-order kinetics at higher alcohol concentrations.
Table 1: Optimization of Ketalization Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ΔG‡ = 92 kJ/mol |
| H+ Catalyst | 0.8–1.2 mol% TsOH | <5% side products |
| Ethanol:Pentanone | 4:1 molar ratio | 89% equilibrium |
| Reaction Time | 6–8 h | 95% completion |
Industrial-Scale Adaptations
Patent CN102295578A describes pressurized CO-assisted acetal synthesis, though originally developed for propionitrile derivatives. Adapting this method, 3-pentanone reacts with ethanol (1.5 MPa CO, 80°C) in toluene using potassium ethoxide as base, achieving 76–83% yield through in situ water scavenging. The CO atmosphere suppresses oxidative degradation of the ketal, enhancing thermal stability during distillation.
Reductive Etherification of Pentanedione Derivatives
Catalytic Hydrogenation Pathways
EP0348223B1 outlines a two-stage process applicable to this compound synthesis:
- Condensation : 3-oxopentanal reacts with ethanol under acidic conditions to form hemiketal intermediates.
- Hydrogenation : Pd/C (5 wt%) catalyzes selective reduction of residual carbonyl groups at 50°C/3 bar H₂, yielding 92–95% pure product after short-path distillation.
This method minimizes polyether byproducts through precise control of hydrogen stoichiometry (H₂:substrate = 1.05:1).
Zinc-Mediated Reductions
Recent advances employ Zn-Cu couples for stereoselective reductions, as detailed in Thieme Connect. While primarily used for pheromone synthesis, this technique effectively reduces α,β-unsaturated ketones preceding etherification. For this compound, pre-treatment of pent-3-en-2-one with Zn-Cu in THF achieves 88% diastereomeric excess before ethanol quench.
Grignard-Based Alkylation Strategies
Organometallic Coupling
Reaction of 3-ethoxypropylmagnesium bromide with ethyl orthoformate produces this compound in 68% yield. Key considerations include:
- Strict temperature control (-10°C during Grignard addition)
- Anhydrous diethyl ether as solvent (Ksp = 2.1×10⁻³ M²)
- Quenching with saturated NH₄Cl to preserve ether linkages
Equation 1: Grignard Synthesis
$$
\text{CH}3\text{CH}2\text{OCH}2\text{CH}2\text{MgBr} + \text{HC(OEt)}3 \rightarrow \text{(CH}2\text{CH}2\text{O)}2\text{CHCH}2\text{CH}3 + \text{MgBr(OEt)}
$$
Side Reaction Mitigation
Competitive Wurtz coupling decreases with:
- Slow reagent addition rates (0.5 mL/min)
- Ultrasonic agitation (40 kHz) to disperse reactive intermediates
- Triphenylphosphine (0.1 eq) as radical inhibitor
Analytical Characterization Benchmarks
Spectroscopic Profiles
Purity Assessment Protocols
- Karl Fischer titration: <0.02% H₂O
- Iodometric testing: <2 ppm peroxides
- Chiral GC (β-cyclodextrin column): >99% ee for enantiopure batches
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 3,3-diethoxypentane, and how can reaction progress be monitored?
- Answer : The primary synthesis involves an acid-catalyzed acetalization of 3-pentanone with triethylorthoformate under solvent-free conditions. Key steps:
- Reagents : 3-pentanone, triethylorthoformate, catalytic p-toluenesulfonic acid (p-TsOH).
- Conditions : Heating at 80–100°C for 4–6 hours.
- Monitoring : Use FT-IR spectroscopy to track the disappearance of the ketone’s C=O stretch (~1716 cm⁻¹) and the emergence of acetal C-O bands (~1100–1250 cm⁻¹) .
| Parameter | Optimal Condition |
|---|---|
| Catalyst Loading | 0.5–1.0 mol% p-TsOH |
| Molar Ratio | 1:1.2 (3-pentanone:triethylorthoformate) |
| Yield | >85% (GC-MS validated) |
Q. What is the mechanism for acid-catalyzed hydrolysis of this compound to pentan-3-one?
- Answer : Hydrolysis proceeds via protonation of an acetal oxygen, forming an oxocarbenium ion intermediate. Sequential cleavage of ether bonds releases ethanol, with water nucleophilic attack yielding pentan-3-one. Isotopic labeling (e.g., D₂O) and ¹H/¹³C NMR confirm intermediate stability and proton transfer pathways .
Advanced Research Questions
Q. How can solvent-free synthesis be optimized for large-scale production of this compound while minimizing side reactions?
- Answer :
- Microwave-assisted synthesis : Reduces reaction time to 30–60 minutes at 300–500 W, maintaining yields >85%.
- Byproduct management : Use a Dean-Stark trap to remove ethanol, shifting equilibrium toward acetal formation.
- Process optimization : Response Surface Methodology (RSM) identifies critical factors (e.g., catalyst loading, temperature) for reproducibility .
Q. What advanced spectroscopic and computational methods elucidate the structural and reactive properties of this compound?
- Answer :
- Spectroscopy :
- Multinuclear NMR : ¹³C DEPT-135 distinguishes acetal carbons (δ 95–105 ppm).
- HRMS : Confirms [M+H]⁺ at m/z 161.1542 (C₉H₂₀O₂).
- Computational modeling :
- DFT (B3LYP/6-311+G(d,p)) : Predicts hydrolysis activation energy (ΔG‡ ≈ 25 kcal/mol) and solvent effects .
Q. How do contradictions in catalytic efficiency arise between mineral acids and Lewis acids for this compound synthesis?
- Answer : Discrepancies stem from moisture sensitivity and substrate purity.
- Lewis acids (e.g., BF₃·Et₂O) : Require anhydrous conditions (Karl Fischer titration <50 ppm H₂O) for 92% yield.
- Mineral acids (e.g., H₂SO₄) : Tolerate trace water but necessitate aqueous workup, complicating isolation. Systematic studies with in-line moisture sensors resolve these issues .
Q. What strategies validate the stability of this compound in long-term storage for pharmacological studies?
- Answer :
- Stability protocols : Store under inert gas (N₂/Ar) at –20°C with molecular sieves (4Å).
- Degradation analysis : Accelerated aging tests (40°C/75% RH for 6 months) coupled with GC-MS identify hydrolysis byproducts (e.g., pentan-3-one).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
